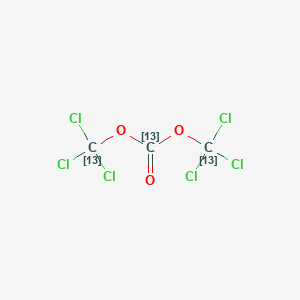Triphosgene-13C3
CAS No.: 1173019-90-3
Cat. No.: VC2856027
Molecular Formula: C3Cl6O3
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1173019-90-3 |
|---|---|
| Molecular Formula | C3Cl6O3 |
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | bis(trichloro(113C)methyl) carbonate |
| Standard InChI | InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 |
| Standard InChI Key | UCPYLLCMEDAXFR-VMIGTVKRSA-N |
| Isomeric SMILES | [13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl |
| SMILES | C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
| Canonical SMILES | C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Introduction
Chemical and Physical Properties
Triphosgene-13C3, chemically identified as bis(trichloro(13C)methyl) (13C)carbonate, possesses distinct physical and chemical characteristics that define its behavior in laboratory settings.
Basic Identification Parameters
| Property | Value |
|---|---|
| CAS Number | 1173019-90-3 |
| Molecular Formula | C3Cl6O3 (with 13C isotopes) |
| Molecular Weight | 299.73 g/mol |
| IUPAC Name | bis(trichloro(113C)methyl) carbonate |
| Melting Point | 79-83°C (lit.) |
| Boiling Point | 203-206°C (lit.) |
The compound features three carbon-13 atoms in its molecular structure, differentiating it from standard triphosgene while maintaining similar chemical reactivity . This unique isotopic composition allows researchers to track specific carbon atoms through reaction pathways and final products.
Structural Information
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1 |
| Standard InChIKey | UCPYLLCMEDAXFR-VMIGTVKRSA-N |
| SMILES | 13C(O13C(Cl)Cl)O13C(Cl)Cl |
These identifiers uniquely characterize the compound and facilitate its recognition in chemical databases and literature .
Applications in Chemical Research
Triphosgene-13C3 finds significant applications across various domains of chemical research, particularly where isotopic labeling provides valuable insights.
Carbonylation Reactions
Analytical Applications
NMR Spectroscopy
Carbon-13 labeled compounds like Triphosgene-13C3 significantly enhance the sensitivity and resolution of NMR signals, providing more detailed structural information. In research contexts, the Carman-Nouguier analysis demonstrated that 13C NMR can be used to distinguish between stereoisomers, as seen in the chemical shift differences between 1,3-anti and 1,3-syn dichlorides .
The table below illustrates how 13C NMR chemical shifts can differentiate stereoisomers (from general triphosgene research):
| Stereochemistry | Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| C β | C α | C α′ | C β′ | |
| 1,3-anti | 45.0 | 60.5 | 59.2 | 42.8 |
| 1,3-syn | 44.1 | 59.8 | 58.3 | 41.1 |
| Δ (difference) | 0.9 | 0.7 | 0.9 | 1.7 |
This analytical capability is enhanced when using 13C-labeled compounds like Triphosgene-13C3 .
| Classification | Details |
|---|---|
| GHS Symbols | GHS05 (Corrosive), GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage H330: Fatal if inhaled |
| Hazard Codes | T+ (Very Toxic) |
| Risk Phrases | 26-34 |
These classifications highlight the severe health risks associated with Triphosgene-13C3, emphasizing the need for stringent safety protocols .
| Category | Precautionary Statements |
|---|---|
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P284: Wear respiratory protection |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P310: Immediately call a poison center or doctor |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up |
These precautions are critical for preventing exposure to this hazardous compound .
Recommended Personal Protective Equipment
For safe handling of Triphosgene-13C3, the following personal protective equipment (PPE) is recommended:
-
Eyeshields and faceshields
-
Full-face particle respirator type N100 (US)
-
Chemical-resistant gloves
Transportation Classification
For transportation purposes, Triphosgene-13C3 is classified under UN 2928 6.1/PG 2, indicating it is a toxic substance requiring specialized handling procedures during transport .
| Supplier | Product Number | Packaging | Price (as reported) |
|---|---|---|---|
| American Custom Chemicals Corporation | RDL0002041 | 5 mg | $899.84 |
| American Custom Chemicals Corporation | RDL0002041 | 100 mg | $1,960.00 |
| Sigma-Aldrich | 655953 | Not specified | Not specified |
| CymitQuimica | TR-T810502 | 100 mg | Discontinued |
The relatively high price reflects the specialized nature of the compound and the costs associated with isotopic labeling .
Research Significance and Future Directions
The unique properties of Triphosgene-13C3 position it as a valuable tool in chemical research, particularly in studies involving reaction mechanisms and metabolic pathways. The ability to trace carbon atoms through complex reaction sequences provides insights that would be difficult to obtain with unlabeled compounds.
As research in carbon-13 labeled compounds continues to advance, Triphosgene-13C3 will likely maintain its significance in chemical synthesis and analytical applications. Future research directions may include:
-
Development of more selective and efficient carbonylation reactions using Triphosgene-13C3
-
Application in advanced peptide synthesis methodologies
-
Integration into pharmaceutical research for drug discovery and development
-
Utilization in materials science for the development of novel polymers and materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume